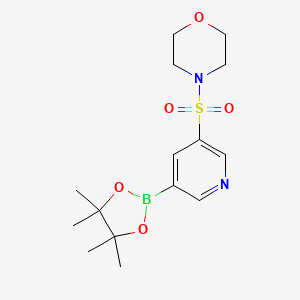
2-(2,5-Difluoro-4-nitrophenyl)acetic Acid
Vue d'ensemble
Description
2-(2,5-Difluoro-4-nitrophenyl)acetic Acid (CAS# 770719-22-7) is a useful research chemical . It has a molecular weight of 217.13 and a molecular formula of C8H5F2NO4 .
Molecular Structure Analysis
The molecular structure of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid can be represented by the SMILES string:C1=C(C(=CC(=C1F)N+[O-])F)CC(=O)O . The InChI code for this compound is InChI=1S/C8H5F2NO4/c9-5-3-7(11(14)15)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.13 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.Applications De Recherche Scientifique
Synthesis of Schiff Bases
This compound is used in the synthesis of Schiff bases, which are an important class of organic compounds. They are typically formed by the condensation of primary amines with aldehydes or ketones. These bases have a wide range of applications, including as ligands in coordination chemistry .
Coordination to Palladium
The synthesized Schiff bases from 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid can be coordinated to palladium, creating complexes that show high activity and selectivity in Mizoroki–Heck C-C coupling reactions . This is crucial for creating new compounds in pharmaceuticals and materials science.
Antifungal Activity
Some palladium complexes derived from these Schiff bases exhibit antifungal effects against clinically important fungi such as Candida albicans and Cryptococcus neoformans . This suggests potential applications in developing new antifungal agents.
Catalytic Activity in Organic Reactions
The palladium complexes are also active catalysts in Mizoroki–Heck reactions, which are used to form carbon-carbon bonds in organic synthesis . This is a key step in the production of various organic compounds, including pharmaceuticals and polymers.
Drug Discovery
Due to its physicochemical properties, such as high GI absorption and moderate lipophilicity, 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid could be a valuable intermediate in drug discovery, particularly in the synthesis of drug candidates with improved pharmacokinetic profiles .
Material Synthesis
Analytical Chemistry
In analytical chemistry, derivatives of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid can be used as standards or reagents in chromatographic methods and mass spectrometry, aiding in the detection and quantification of complex mixtures .
Environmental Studies
The environmental fate of fluorinated compounds is of great interest due to their persistence and potential bioaccumulation. Research into the degradation and transformation of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid can provide insights into the environmental impact of such compounds .
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,5-difluoro-4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-5-3-7(11(14)15)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRVWDBXMJDAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Difluoro-4-nitrophenyl)acetic Acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-chloro-6-isopropyl-1H-benzo[d]imidazole](/img/structure/B1428713.png)

![4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol](/img/structure/B1428718.png)